3-Fluoropyrazine-2-carboxylic acid
Overview
Description
3-Fluoropyrazine-2-carboxylic acid is an organic compound with the molecular formula C5H3FN2O2. It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The presence of a fluorine atom at position 3 and a carboxylic acid group at position 2 makes this compound unique and of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropyrazine-2-carboxylic acid typically involves the fluorination of pyrazine derivatives. One common method is the direct fluorination of pyrazine-2-carboxylic acid using SelectfluorTM, a fluorinating agent. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoropyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Pyrazine-2-carbinol or pyrazine-2-carbaldehyde.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoropyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoropyrazine-2-carboxylic acid depends on its specific application. In biological systems, it may act by inhibiting enzymes or modulating receptor activity. The fluorine atom can enhance the compound’s binding affinity to its molecular targets, leading to increased potency and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoropyrazine-2-carboxylic acid
- 3-Chloropyrazine-2-carboxylic acid
- 3-Bromopyrazine-2-carboxylic acid
Uniqueness
3-Fluoropyrazine-2-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
3-fluoropyrazine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2H,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKQEBOUFIBMOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701298461 | |
Record name | 3-Fluoro-2-pyrazinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701298461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929022-78-6 | |
Record name | 3-Fluoro-2-pyrazinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929022-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-2-pyrazinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701298461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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